REACTION_CXSMILES
|
[CH:1]([CH:3]([CH2:9][C:10]1[O:11][CH:12]=[CH:13][CH:14]=1)[C:4](OCC)=O)=[O:2].[N+:15]([NH:18][C:19]([NH2:21])=[NH:20])([O-:17])=[O:16].C[O-].[Na+]>CO>[N+:15]([NH:18][C:19]1[NH:21][C:1](=[O:2])[C:3]([CH2:9][C:10]2[O:11][CH:12]=[CH:13][CH:14]=2)=[CH:4][N:20]=1)([O-:17])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OCC)CC=1OC=CC1
|
Name
|
|
Quantity
|
12.69 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])NC(=N)N
|
Name
|
sodium methoxide
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
CUSTOM
|
Details
|
The solid which separated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |